Tert-butyl (R)-(3,3-difluoropiperidin-4-YL)carbamate
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Overview
Description
tert-Butyl N-[(4R)-3,3-difluoropiperidin-4-yl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group and a difluoropiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4R)-3,3-difluoropiperidin-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of tert-butyl carbamate and 3,3-difluoropiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(4R)-3,3-difluoropiperidin-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoropiperidine derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(4R)-3,3-difluoropiperidin-4-yl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized in the study of enzyme inhibition and receptor binding. Its unique structure allows it to interact with specific biological targets, making it valuable in drug discovery and development .
Medicine: In medicine, tert-butyl N-[(4R)-3,3-difluoropiperidin-4-yl]carbamate is investigated for its potential therapeutic applications. It has shown promise as a candidate for the treatment of certain diseases due to its ability to modulate biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(4R)-3,3-difluoropiperidin-4-yl]carbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The difluoropiperidine moiety plays a crucial role in its binding affinity and specificity .
Molecular Targets and Pathways:
Enzymes: It can inhibit enzymes involved in metabolic pathways, affecting the overall biochemical processes.
Receptors: It can bind to receptors on cell surfaces, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound with similar protective properties but lacking the difluoropiperidine moiety.
tert-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate: A related compound with a single fluorine atom, used in similar applications but with different reactivity and binding properties.
Uniqueness: tert-Butyl N-[(4R)-3,3-difluoropiperidin-4-yl]carbamate is unique due to the presence of two fluorine atoms on the piperidine ring. This structural feature enhances its stability and reactivity, making it more effective in certain applications compared to its analogs .
Properties
Molecular Formula |
C10H18F2N2O2 |
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Molecular Weight |
236.26 g/mol |
IUPAC Name |
tert-butyl N-[(4R)-3,3-difluoropiperidin-4-yl]carbamate |
InChI |
InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-4-5-13-6-10(7,11)12/h7,13H,4-6H2,1-3H3,(H,14,15)/t7-/m1/s1 |
InChI Key |
BUKXGGNFFUMWRC-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCNCC1(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNCC1(F)F |
Origin of Product |
United States |
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